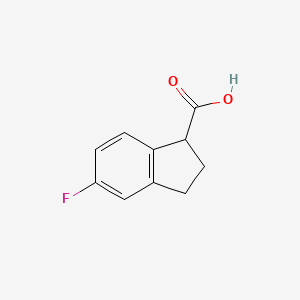

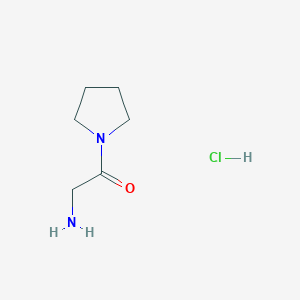

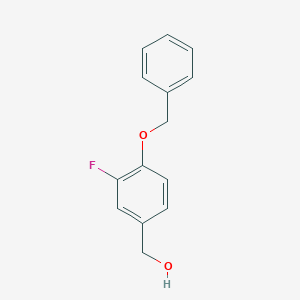

![molecular formula C7H5BrFNO B1289073 (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 304876-62-8](/img/structure/B1289073.png)

(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine (abbreviated as N-BFH) is an important organic compound with a wide range of applications in the scientific and industrial fields. N-BFH is used as a reagent for the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Photodynamic Therapy Applications

A study presented the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups, showing significant potential for photodynamic therapy in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms used in photodynamic therapy to treat cancer (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Sensing and Selective Probing

Another study characterized rhodamine B hydroxylamide as a highly selective and sensitive fluorescence probe for detecting copper(II) ions. This property is particularly valuable for direct detection of Cu(2+) in complex biological samples such as human serum, offering a promising tool for biochemical analysis and medical diagnostics (Chen, Jia, Ma, Wang, & Wang, 2009).

Analytical Chemistry Applications

In the realm of analytical chemistry, a study developed a method for determining hydroxylamine and its derivatives in drug formulations using the dye methyl red. This method is notable for its high sensitivity, providing a reliable means for quantitative analysis of hydroxylamine in pharmaceuticals, contributing to quality control and safety assessments (George, Balasubramanian, & Nagaraja, 2007).

Enzyme Inhibition Studies

Research into monoamine oxidase inhibitors has revealed that certain 2-aryl-3-haloallylamine derivatives serve as potent enzyme-activated irreversible inhibitors. Such studies are crucial for developing therapeutic agents targeting neurological and psychiatric disorders, showcasing the broader pharmacological potential of hydroxylamine derivatives (McDonald, Lacoste, Bey, Palfreyman, & Zreika, 1985).

Synthesis of Bioactive Compounds

In the synthesis of bioactive molecules, hydroxylamine derivatives play a pivotal role as intermediates. For instance, research on the development of ketamine derivatives highlighted the synthesis of novel fluoroderivatives, demonstrating the significance of hydroxylamine in synthesizing compounds with potential therapeutic applications (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIWEEPJDGUIDT-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)F)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)